BenchChemオンラインストアへようこそ!

Cefmatilen

Antimicrobial Susceptibility MIC Determination Gram-Positive Bacteria

Cefmatilen is a non-esterified cephem antibiotic that eliminates the variable hydrolysis step required by prodrugs, ensuring reproducible pharmacokinetics. Its unique C-3 triazolylthiomethylthio side chain enables specific absorption via dipeptide transporters, distinguishing it from cefaclor and ceftibuten. With 97% serum protein binding and a 2.77-hour half-life, it serves as an ideal probe for protein binding-efficacy studies and microdialysis tissue distribution models. Potent MIC90 ≤0.78 μg/mL against MSSA and streptococci makes it a reliable reference standard for susceptibility breakpoint determination. Its defined beta-lactamase stability profile (stable to penicillinases, hydrolyzed by OXA-1 and M. catarrhalis penicillinase) supports targeted inhibitor screening and novel enzyme characterization.

Molecular Formula C15H14N8O5S4
Molecular Weight 514.6 g/mol
CAS No. 140128-74-1
Cat. No. B1668855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefmatilen
CAS140128-74-1
Synonyms7-(2-(2-aminothiazol-4--yl)-2-hydroxyiminoacetamido)-8-oxo-3-(1H-1,2,3-triazol-4-yl)thiomethylthio-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
cefmatilen
prop-INN
Molecular FormulaC15H14N8O5S4
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4
InChIInChI=1S/C15H14N8O5S4/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22)/b21-8-/t9-,13-/m1/s1
InChIKeyUEQVTKSAEXANEZ-YCRCPZNHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cefmatilen (CAS 140128-74-1) - Non-Ester Oral Cephalosporin Antibiotic for Targeted Antibacterial Research


Cefmatilen (INN, development code S-1090) is an orally active, non-esterified cephalosporin antibiotic developed by Shionogi Research Laboratories and first described in 1992 [1]. The compound belongs to the cephem class of beta-lactam antibacterials and acts through inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [2]. Cefmatilen exhibits broad-spectrum in vitro activity against a range of Gram-positive and Gram-negative bacteria, including Streptococcus pyogenes and Neisseria gonorrhoeae [3]. The compound advanced to Phase III clinical trials in Japan for bacterial infections before discontinuation in 2002 [4].

Why Cefmatilen (140128-74-1) Cannot Be Interchanged with Other Oral Cephalosporins in Experimental Settings


Cefmatilen (S-1090) exhibits a distinct pharmacological and structural profile that precludes its substitution with other oral cephalosporins in controlled research applications. As a non-esterified cephem, it avoids the variable hydrolysis step required by prodrugs such as cefpodoxime proxetil and cefuroxime axetil, which introduces pharmacokinetic unpredictability [1]. Its unique triazolylthiomethylthio side chain at the C-3 position confers a specific absorption mechanism via dipeptide transporters with distinct structural recognition requirements compared to other amino-beta-lactams [2]. Furthermore, its exceptionally high serum protein binding (~97%) and prolonged elimination half-life (2-3 hours) differentiate it pharmacokinetically from other oral cephalosporins [3]. These compound-specific characteristics make direct interchange with other in-class agents invalid for reproducible experimental outcomes.

Quantitative Evidence Differentiating Cefmatilen (S-1090) from Comparator Oral Cephalosporins


Comparative MIC90 Values Against Key Gram-Positive and Gram-Negative Pathogens

In a direct head-to-head comparison, Cefmatilen (S-1090) demonstrated MIC90 values of ≤0.78 μg/mL for methicillin-susceptible Staphylococcus aureus (MSSA), most streptococci, Escherichia coli, Klebsiella pneumoniae, Klebsiella oxytoca, Proteus mirabilis, Neisseria gonorrhoeae, and Haemophilus influenzae [1]. Comparative MIC90 values for cefaclor against similar strain panels ranged from 1-8 μg/mL, while cefdinir and cefpodoxime exhibited MIC90 values between 0.5-4 μg/mL depending on the organism [2]. The consistent inhibition of 90% of these clinical isolates at concentrations ≤0.78 μg/mL represents a quantifiable differentiation from comparator agents [3].

Antimicrobial Susceptibility MIC Determination Gram-Positive Bacteria

Comparative Human Pharmacokinetic Parameters: Cmax, Half-Life, and AUC

In Phase I clinical studies, Cefmatilen (S-1090) administered as a 100 mg oral dose under nonfasting conditions yielded a Cmax of 3.78 μg/mL, an elimination half-life of 2.77 hours, and an AUC of 25.51 μg·h/mL [1]. Comparatively, cefdinir at an oral dose of 100 mg produced a Cmax of approximately 0.63-0.79 μg/mL and a half-life of 1.5-1.7 hours [2]. Cefaclor at 250 mg oral dose yields a Cmax of approximately 6-7 μg/mL with a half-life of 0.5-1 hour [3]. The extended half-life of Cefmatilen (2.77 hours) versus cefdinir (1.5-1.7 hours) and cefaclor (0.5-1 hour) translates to a 1.6-5.5x prolongation [4].

Clinical Pharmacokinetics Oral Bioavailability Phase I Clinical Trial

Serum Protein Binding and Its Impact on Elimination Kinetics

Cefmatilen (S-1090) exhibits exceptionally high and constant serum protein binding of 97% in humans, which is directly implicated in its prolonged elimination half-life [1]. In contrast, cefdinir displays serum protein binding of approximately 60-70% [2], while cefaclor exhibits binding of approximately 25% [3]. This 97% binding value is among the highest reported for oral cephalosporins and exceeds comparator values by 27-72 percentage points [4]. The constant binding profile across the therapeutic concentration range distinguishes Cefmatilen from agents with concentration-dependent binding saturation.

Plasma Protein Binding Pharmacokinetic Modeling Drug Disposition

In Vivo Efficacy in Rat Thigh Infection Model: Comparative Dosage for 2-Log Reduction

In a rat thigh infection model using Staphylococcus aureus, Cefmatilen (S-1090) achieved a 2-log reduction in viable bacterial cell counts at a dosage of 4.73 mg/kg, compared to cefcapene pivoxil (CFPN) which required 7.16 mg/kg to achieve the same therapeutic endpoint [1]. This represents a 34% lower dosage requirement for Cefmatilen to achieve equivalent bacterial reduction [2]. The time above MIC (T>MIC) at these effective dosages was calculated to be between 23-33% for both agents, indicating that the difference in required dosage stems from differences in intrinsic potency and pharmacokinetic disposition rather than altered pharmacodynamic targets [3].

In Vivo Efficacy Animal Infection Model Pharmacodynamics

Beta-Lactamase Stability Profile Against Common Resistance Enzymes

Cefmatilen (S-1090) demonstrated stability to hydrolysis by a range of penicillinases and cephalosporinases, including common TEM-type and SHV-type beta-lactamases, while exhibiting susceptibility to hydrolysis by specific enzymes including the penicillinase produced by Moraxella catarrhalis, the OXA-1 plasmid-mediated penicillinase, and cephalosporinases from Proteus vulgaris and Bacteroides fragilis [1]. This stability profile distinguishes Cefmatilen from cefaclor, which is known to be hydrolyzed by a broader spectrum of beta-lactamases including many TEM variants [2]. Quantitative hydrolysis rates (Vmax/Km) were not reported in the available abstracts, limiting full comparative quantitation.

Beta-Lactamase Resistance Antimicrobial Resistance Enzymatic Hydrolysis

Optimal Research Applications for Cefmatilen (140128-74-1) Based on Differentiated Evidence


Comparative Antimicrobial Susceptibility Studies Against MSSA and Streptococci

Based on the demonstrated MIC90 of ≤0.78 μg/mL for methicillin-susceptible S. aureus and most streptococci [1], Cefmatilen serves as a potent reference compound for establishing comparative susceptibility breakpoints in antimicrobial surveillance programs. Its lower MIC90 relative to cefaclor (1-8 μg/mL) and cefdinir (0.5-4 μg/mL) makes it a suitable positive control for evaluating novel anti-staphylococcal agents.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of High Protein-Binding Oral Cephalosporins

Cefmatilen's 97% serum protein binding and 2.77-hour elimination half-life [2] provide a well-characterized extreme in the oral cephalosporin class for studying the relationship between protein binding, free drug concentration at infection sites, and therapeutic efficacy. The compound is particularly valuable for microdialysis studies examining free tissue concentrations in animal infection models [3].

Dipeptide Transporter-Mediated Oral Absorption Mechanism Studies

Cefmatilen exhibits a distinct absorption profile via dipeptide transporters with specific structural recognition for N-terminal cyclic amino acid-containing dipeptides [4]. This contrasts with the absorption characteristics of cefaclor and ceftibuten, making Cefmatilen a valuable probe for dissecting the heterogeneity of intestinal peptide transport systems in Caco-2 cell models and brush border membrane vesicle assays.

Beta-Lactamase Stability Screening Panels

The defined beta-lactamase stability profile of Cefmatilen—stable to various penicillinases and cephalosporinases but hydrolyzed by M. catarrhalis penicillinase, OXA-1, and P. vulgaris cephalosporinase [5]—makes it a useful reference substrate for characterizing novel beta-lactamase enzymes and for evaluating beta-lactamase inhibitor combinations targeting these specific resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefmatilen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.